molecular formula C4Cl8O2 B14461432 Pentachloroethyl trichloroacetate CAS No. 65785-42-4

Pentachloroethyl trichloroacetate

Cat. No.: B14461432
CAS No.: 65785-42-4
M. Wt: 363.7 g/mol
InChI Key: DFJZJLDJHWMDGO-UHFFFAOYSA-N
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Description

Pentachloroethyl trichloroacetate is a chemical compound characterized by its high chlorine content. It is a derivative of trichloroacetic acid, where the ethyl group is substituted with five chlorine atoms. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachloroethyl trichloroacetate can be synthesized through the chlorination of trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as red phosphorus. The reaction conditions include elevated temperatures and controlled addition of chlorine to ensure complete substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the resulting product. The crude product is then purified through crystallization and distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pentachloroethyl trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

Pentachloroethyl trichloroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.

    Biology: The compound is utilized in studies involving protein precipitation and nucleic acid extraction.

    Medicine: It has applications in the development of pharmaceuticals and as a chemical peel in dermatology.

    Industry: this compound is used in the production of herbicides and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which pentachloroethyl trichloroacetate exerts its effects involves its strong acidic nature and ability to interact with biological macromolecules. It can denature proteins and precipitate nucleic acids by disrupting hydrogen bonds and ionic interactions. The compound’s high chlorine content also makes it effective in oxidative and substitution reactions, where it can act as a source of chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: A related compound with three chlorine atoms on the acetic acid molecule.

    Dichloroacetic acid: Contains two chlorine atoms and is less acidic compared to trichloroacetic acid.

    Chloroacetic acid: Has a single chlorine atom and is used in various chemical syntheses.

Uniqueness

Pentachloroethyl trichloroacetate is unique due to its high chlorine content, which imparts strong acidic properties and makes it highly reactive in chemical reactions. This distinguishes it from other chlorinated acetic acids, which have fewer chlorine atoms and different reactivity profiles.

Properties

CAS No.

65785-42-4

Molecular Formula

C4Cl8O2

Molecular Weight

363.7 g/mol

IUPAC Name

1,1,2,2,2-pentachloroethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4Cl8O2/c5-2(6,7)1(13)14-4(11,12)3(8,9)10

InChI Key

DFJZJLDJHWMDGO-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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